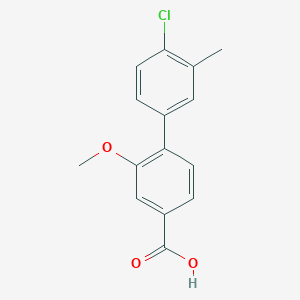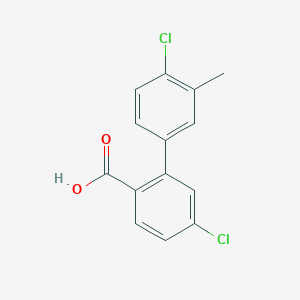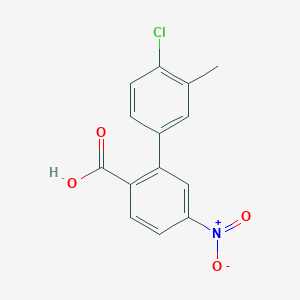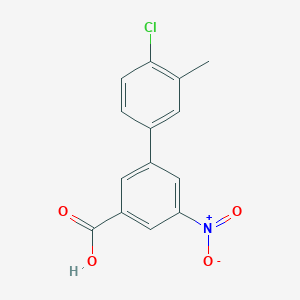
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-CMTBA) is an organic compound that is used in various scientific research applications. It is a versatile reagent that can be used to synthesize a variety of compounds and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of organic compounds, such as indoles and benzodiazepines. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a reagent in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is thought to act as an inhibitor of enzymes, such as cytochrome P450 and other metabolic enzymes. In addition, it is thought to act as an antioxidant, which may explain its ability to inhibit oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, it has been shown to have an antioxidant effect, which may explain its ability to inhibit oxidative stress. It has also been shown to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments has several advantages. It is a versatile reagent that can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations. It is a toxic compound and should be handled with care. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs and therapies. Additionally, it could be used to investigate the mechanisms of action of enzymes and other proteins. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Synthesis Methods
3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with trifluoromethanesulfonic acid in a solvent such as acetonitrile. The reaction produces a trifluoromethylated phenol, which can then be reacted with benzoic acid in the presence of p-toluenesulfonic acid (PTS) to produce 3-(4-Chloro-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. This method is simple and efficient and has been used to synthesize a variety of compounds.
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-9(2-3-13(8)16)10-5-11(14(20)21)7-12(6-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALONPNCDIIGCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690411 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-52-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














